molecular formula C27H21Br2NO8 B12468357 2-(4-Bromophenyl)-2-oxoethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)-2-hydroxybenzoate

2-(4-Bromophenyl)-2-oxoethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)-2-hydroxybenzoate

Cat. No.: B12468357
M. Wt: 647.3 g/mol
InChI Key: UCCPZIKMFNOEMC-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE is a complex organic compound characterized by the presence of multiple bromophenyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with various reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol, acetone, and toluene, and catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE undergoes various types of chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE is unique due to its complex structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H21Br2NO8

Molecular Weight

647.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-[[4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxybenzoate

InChI

InChI=1S/C27H21Br2NO8/c28-18-5-1-16(2-6-18)23(32)14-37-26(35)12-11-25(34)30-20-9-10-21(22(31)13-20)27(36)38-15-24(33)17-3-7-19(29)8-4-17/h1-10,13,31H,11-12,14-15H2,(H,30,34)

InChI Key

UCCPZIKMFNOEMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC(=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)O)Br

Origin of Product

United States

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